molecular formula C18H16ClF3N4O3 B2701904 Methyl 3-({4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}carbonyl)isonicotinate CAS No. 339101-57-4

Methyl 3-({4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}carbonyl)isonicotinate

Cat. No.: B2701904
CAS No.: 339101-57-4
M. Wt: 428.8
InChI Key: CQCBELFEBPDXCG-UHFFFAOYSA-N
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Description

Methyl 3-({4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}carbonyl)isonicotinate: is a complex organic compound known for its unique structural features and potential applications in various fields, including medicinal chemistry and materials science. This compound contains multiple functional groups, including a trifluoromethyl group, a pyridine ring, and a piperazine moiety, which contribute to its diverse chemical reactivity and biological activity.

Scientific Research Applications

Methyl 3-({4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}carbonyl)isonicotinate has several applications in scientific research:

  • Medicinal Chemistry: : This compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.

  • Biological Studies: : It is used in biochemical assays to investigate its effects on cellular processes and pathways, including its potential as an inhibitor or activator of specific proteins.

  • Materials Science: : The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

  • Chemical Biology: : It is employed in chemical biology to study the interactions between small molecules and biological macromolecules, aiding in the understanding of molecular mechanisms in living systems.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-({4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}carbonyl)isonicotinate typically involves multi-step organic reactions. One common synthetic route includes:

  • Formation of the Piperazine Intermediate: : The synthesis begins with the preparation of the piperazine intermediate. This can be achieved by reacting 3-chloro-5-(trifluoromethyl)-2-pyridine with piperazine under controlled conditions, often in the presence of a base such as potassium carbonate.

  • Coupling with Isonicotinic Acid: : The piperazine intermediate is then coupled with isonicotinic acid or its derivatives. This step usually involves the use of coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

  • Methylation: : The final step involves the methylation of the carboxylic acid group to form the methyl ester. This can be achieved using methyl iodide in the presence of a base such as sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-({4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}carbonyl)isonicotinate can undergo various chemical reactions, including:

  • Substitution Reactions: : The chloro group in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

  • Oxidation and Reduction: : The compound can participate in oxidation and reduction reactions, particularly involving the pyridine ring and the piperazine moiety.

  • Hydrolysis: : The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydride or potassium tert-butoxide in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used for hydrolysis.

Major Products

    Substitution: Products vary depending on the nucleophile used, resulting in derivatives with different functional groups.

    Oxidation: Oxidized products may include pyridine N-oxides.

    Reduction: Reduced products may include partially or fully reduced piperazine derivatives.

    Hydrolysis: The major product is the corresponding carboxylic acid.

Mechanism of Action

The mechanism of action of Methyl 3-({4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}carbonyl)isonicotinate involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The piperazine moiety can form hydrogen bonds and electrostatic interactions with target proteins, while the pyridine ring can participate in π-π stacking interactions. These interactions collectively contribute to the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-({4-[3-chloro-2-pyridinyl]piperazino}carbonyl)isonicotinate: Lacks the trifluoromethyl group, resulting in different physicochemical properties and biological activity.

    Methyl 3-({4-[3-bromo-5-(trifluoromethyl)-2-pyridinyl]piperazino}carbonyl)isonicotinate: Contains a bromo group instead of a chloro group, which can affect its reactivity and interactions with biological targets.

    Methyl 3-({4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]morpholino}carbonyl)isonicotinate: Replaces the piperazine moiety with a morpholine ring, altering its chemical and biological properties.

Uniqueness

Methyl 3-({4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}carbonyl)isonicotinate is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric effects, enhancing its potential as a versatile compound in various applications. The combination of the trifluoromethyl group with the piperazine and pyridine moieties provides a unique scaffold for the development of new chemical entities with diverse biological activities.

Properties

IUPAC Name

methyl 3-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbonyl]pyridine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClF3N4O3/c1-29-17(28)12-2-3-23-10-13(12)16(27)26-6-4-25(5-7-26)15-14(19)8-11(9-24-15)18(20,21)22/h2-3,8-10H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQCBELFEBPDXCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=NC=C1)C(=O)N2CCN(CC2)C3=C(C=C(C=N3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClF3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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